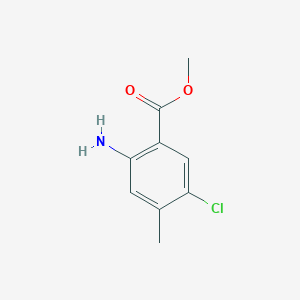

Methyl 2-amino-5-chloro-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-chloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJHURWTCNZWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277078 | |

| Record name | Methyl 2-amino-5-chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-14-8 | |

| Record name | Methyl 2-amino-5-chloro-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Methyl 2 Amino 5 Chloro 4 Methylbenzoate

Elucidation of Multi-Step Synthesis Pathways

The construction of the methyl 2-amino-5-chloro-4-methylbenzoate molecule typically involves a sequence of reactions, including the formation of the amino group, esterification of the carboxylic acid, and regioselective halogenation of the aromatic ring.

Strategic Nitration and Reduction Approaches to the Amine Group

A common strategy for introducing the amine functionality onto the benzene (B151609) ring is through a nitration-reduction sequence. google.com This involves the initial nitration of a suitable precursor, such as m-toluic acid, using nitric acid to yield a nitro-substituted intermediate. google.com The nitro group is subsequently reduced to an amino group. This reduction can be achieved through various methods, including catalytic hydrogenation in a hydrogen atmosphere using a catalyst like palladium on carbon. google.com The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other functional groups present in the molecule.

Advanced Esterification Techniques and Optimization

The esterification of the carboxylic acid group to form the methyl ester is a critical step in the synthesis. Traditional Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a viable method. blogspot.comtcu.edu To drive the equilibrium towards the product side and maximize the yield, an excess of methanol is often used. blogspot.comlibretexts.org

Modern advancements in esterification include the use of solid acid catalysts, such as those based on zirconium and titanium. mdpi.com These catalysts offer advantages such as easier separation from the reaction mixture and potential for reuse. mdpi.com A study on the synthesis of various methyl benzoates demonstrated the effectiveness of a titanium-zirconium solid acid catalyst in the direct condensation of benzoic acids with methanol. mdpi.com Another modified method involves carrying out the esterification on a silica (B1680970) gel solid support, which can simplify the work-up procedure. researchgate.net

The reaction conditions for esterification, including temperature and reaction time, are optimized to ensure complete conversion. For instance, refluxing the reaction mixture for a specified period is a common practice. tcu.edu Following the reaction, the product is typically isolated through extraction and purified by distillation or chromatography. tcu.edumdpi.com

Regioselective Halogenation Procedures, including N-Chlorosuccinimide Mediated Reactions

The final step in the synthesis is the regioselective chlorination of the aromatic ring to introduce a chlorine atom at the desired position. N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of activated aromatic rings like anilines and their derivatives. organic-chemistry.orgdoi.orgcommonorganicchemistry.com The directing effects of the existing amino and methyl groups on the benzene ring guide the incoming chloro substituent to the desired position.

Several patents and research articles describe the use of NCS for the chlorination of related aminobenzoic acid derivatives. For example, a method for the preparation of 2-amino-5-chloro-3-methylbenzoic acid involves the chlorination of 2-amino-3-methylbenzoic acid using cyanuric chloride as the chlorinating agent. patsnap.com Another patent details the chlorination of 4-amino-2-methoxy-methyl benzoate (B1203000) with NCS in a DMF solution. google.com The reaction is typically carried out at a specific temperature, and the product is precipitated by adding the reaction mixture to ice water. google.com

Catalytic Synthesis Innovations and Mechanistic Insights

Recent advancements in catalysis have opened new avenues for the synthesis of functionalized aromatic compounds, including derivatives of this compound. These innovations focus on improving efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Ring Functionalization

Transition metal catalysis has become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in aromatic systems. nih.govsnnu.edu.cnnih.gov Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the functionalization of aryl halides. While not directly applied in all steps of the primary synthesis of the title compound, these methods are crucial for creating more complex derivatives.

The free amine group (-NH2) has been explored as a directing group in transition-metal-catalyzed C-H bond activation and functionalization, enabling the formation of biaryl frameworks. nih.gov This approach allows for the direct introduction of various substituents onto the aromatic ring with high regioselectivity. Research has demonstrated the use of palladium catalysts for the regioselective chlorination of arene C-H bonds using N-halosuccinimides as the oxidant. organic-chemistry.org Such methodologies could potentially be adapted for the synthesis of this compound, offering alternative and more direct routes.

Exploration of Organocatalytic and Biocatalytic Routes

Organocatalysis and biocatalysis are emerging as green and sustainable alternatives to traditional chemical methods. rsc.orgprinceton.edu Organocatalysts, which are small organic molecules, can catalyze a wide range of transformations with high enantioselectivity. princeton.eduacs.org For instance, organocatalytic methods have been developed for the oxidation of substituted anilines and the enantioselective alkylation of aniline (B41778) rings. rsc.orgprinceton.edu

Biocatalysis utilizes enzymes to carry out chemical transformations with high specificity and under mild conditions. mdpi.comnih.govresearchgate.nethims-biocat.euacs.org Enzymes such as transaminases, oxidases, and dehydrogenases are being engineered and applied for the synthesis of chiral amines. mdpi.comnih.gov While direct biocatalytic routes to this compound are not yet established, the principles of biocatalysis offer significant potential for developing more environmentally friendly synthetic pathways for its precursors and related compounds. For example, biocatalytic methods have been developed for the synthesis of various amine-containing pharmaceuticals. mdpi.com

Detailed Mechanistic Investigations of Reaction Pathways

There is no specific information available in the searched literature detailing the mechanistic investigations of reaction pathways for the synthesis of this compound. Typically, the synthesis would involve the esterification of the corresponding carboxylic acid, 2-amino-5-chloro-4-methylbenzoic acid. However, detailed studies on the reaction kinetics, transition states, or the influence of catalysts and reaction conditions specifically for this esterification are not described in the provided search results.

Green Chemistry Paradigms in Synthetic Development

The application of green chemistry principles to the synthesis of this compound is not documented in the available literature. While general concepts of green chemistry are broadly applicable, their specific implementation and the resulting improvements for this compound have not been reported.

Application of Solvent-Free or Environmentally Benign Solvent Systems

No studies were found that specifically describe the use of solvent-free conditions or environmentally benign solvents for the synthesis of this compound.

Atom Economy and Waste Minimization Strategies in Synthesis

There is no literature available that calculates the atom economy or details specific waste minimization strategies for the synthesis of this compound. The concept of atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product, is a fundamental principle of green chemistry. acs.org

Continuous Flow Reactor Systems for Enhanced Efficiency

The use of continuous flow reactors can offer significant advantages in chemical synthesis, including improved heat and mass transfer, enhanced safety, and potential for automation. nih.govspringernature.com However, there are no reports of the application of continuous flow technology for the synthesis of this compound in the searched literature. General discussions on the benefits and assembly of such systems are available but are not specific to this compound. acs.orgnih.govspringernature.comresearchgate.netmit.edu

Process Optimization and Scale-Up Considerations for Chemical Production

Information regarding the process optimization and scale-up for the production of this compound is not present in the available search results. Such studies would typically involve investigations into optimizing reaction parameters like temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while ensuring a safe and economical process for large-scale production. While general principles of process development and scale-up are known in the chemical industry, their specific application to this compound is not documented. mdpi.comandersonsprocesssolutions.com

Comprehensive Chemical Transformations and Advanced Derivatization Studies of Methyl 2 Amino 5 Chloro 4 Methylbenzoate

Reactions Governing the Reactivity of the Aromatic Amine Moiety

The aromatic amine group is a versatile functional handle, serving as a nucleophile and a precursor to highly reactive intermediates. Its reactivity allows for the introduction of diverse functionalities, leading to the construction of complex molecular architectures.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The nucleophilic nature of the primary amino group in Methyl 2-amino-5-chloro-4-methylbenzoate allows it to readily undergo acylation and alkylation reactions.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This transformation converts the amino group into an amide. N-acylation is a common strategy employed in multi-step synthesis to protect the amino group from unwanted side reactions or to synthesize specific amide derivatives with potential biological activities. google.com For instance, the N-acylation of a similar compound, 2-methyl-4-amino methyl benzoate (B1203000), with 2-methyl benzoyl chloride is a key step in the synthesis of intermediates for pharmaceuticals. google.com

Alkylation: The amino group can also be alkylated using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to secondary and tertiary amines. The reaction conditions must be carefully controlled to manage the degree of alkylation, as over-alkylation to form quaternary ammonium (B1175870) salts is possible.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Class | Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-chloro-2-(methoxycarbonyl)-5-methylphenyl)acetamide | Inert solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(4-chloro-2-(methoxycarbonyl)-5-methylphenyl)acetamide | Often requires heat or acid/base catalysis |

| Alkylation | Methyl Iodide (CH₃I) | Methyl 5-chloro-4-methyl-2-(methylamino)benzoate | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) |

Diazotization and Subsequent Transformations to Complex Aromatic Systems

One of the most powerful transformations of aromatic amines is diazotization, which converts the amino group into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. acs.orgresearchgate.net

The resulting diazonium salt is a highly valuable synthetic intermediate that can be converted into a wide array of functional groups through reactions that release nitrogen gas (N₂). nih.gov

Sandmeyer Reaction: This classic reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. nih.gov

Schiemann Reaction: This transformation introduces a fluorine atom by thermally decomposing the isolated diazonium tetrafluoroborate (B81430) salt.

Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder instead of copper salts.

Hydroxylation: Heating the acidic solution of the diazonium salt replaces the diazonium group with a hydroxyl (-OH) group.

Table 2: Diazotization and Subsequent Transformations

| Transformation | Reagents | Product | Reaction Name |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-chloro-2-(methoxycarbonyl)-5-methylbenzenediazonium chloride | - |

| Chlorination | CuCl | Methyl 2,5-dichloro-4-methylbenzoate | Sandmeyer Reaction |

| Bromination | CuBr | Methyl 2-bromo-5-chloro-4-methylbenzoate | Sandmeyer Reaction |

| Cyanation | CuCN | Methyl 5-chloro-2-cyano-4-methylbenzoate | Sandmeyer Reaction |

| Hydroxylation | H₂O, Heat | Methyl 5-chloro-2-hydroxy-4-methylbenzoate | - |

Condensation Reactions Leading to Imine and Schiff Base Formation

The primary aromatic amine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govdergipark.org.tr This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The formation of Schiff bases is a reversible process. These compounds are significant in coordination chemistry and have applications in the development of fluorescent chemosensors. semanticscholar.org For example, Schiff bases derived from 5-chloro-salicylaldehyde and various primary amines have been synthesized and studied for their biological activities. nih.gov

Table 3: Schiff Base Formation

| Aldehyde/Ketone Reactant | Product Structure (Generic) | Conditions |

|---|---|---|

| Benzaldehyde | Methyl 5-chloro-2-((E)-benzylideneamino)-4-methylbenzoate | Acid catalyst (e.g., p-toluenesulfonic acid), reflux in a solvent like toluene (B28343) with azeotropic removal of water |

| Acetone | Methyl 5-chloro-2-((E)-isopropylideneamino)-4-methylbenzoate | Acid catalyst, reflux |

| 4-Chlorobenzaldehyde | Methyl 5-chloro-2-((E)-(4-chlorobenzylidene)amino)-4-methylbenzoate | Acid catalyst, reflux with Dean-Stark trap |

Ester Group Modulations and Transformations

The methyl ester functionality offers another site for chemical modification, primarily through reactions involving the carbonyl group.

Controlled Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-chloro-4-methylbenzoic acid. This transformation can be achieved under either basic or acidic conditions. Basic hydrolysis, or saponification, involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the carboxylate salt. chemspider.com Acid-catalyzed hydrolysis involves heating the ester with a strong acid in the presence of water. This reaction is often reversible. The resulting carboxylic acid is a key intermediate in the synthesis of various compounds, including insecticides. patsnap.com

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting the methyl ester with ethanol (B145695) would yield Ethyl 2-amino-5-chloro-4-methylbenzoate. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol.

Table 4: Ester Group Transformations

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH(aq), Heat 2. HCl(aq) | 2-Amino-5-chloro-4-methylbenzoic acid | Reflux, followed by acidic workup. chemspider.com |

| Acidic Hydrolysis | H₂SO₄(aq) or HCl(aq), Heat | 2-Amino-5-chloro-4-methylbenzoic acid | Reflux in aqueous acid |

| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Ethyl 2-amino-5-chloro-4-methylbenzoate | Reflux |

Selective Reduction to Alcohol Derivatives

The ester group can be selectively reduced to a primary alcohol, yielding (2-amino-5-chloro-4-methylphenyl)methanol. This transformation typically requires a powerful reducing agent, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing the ester without affecting the aromatic ring, the chlorine substituent, or the amino group (though the acidic protons on the amine will react with the hydride). The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum alkoxide complex. The synthesis of analogous amino-bromobenzyl alcohols has been documented using similar reductive approaches.

Table 5: Selective Ester Reduction

| Reagent | Product | Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (2-amino-5-chloro-4-methylphenyl)methanol | 1. Anhydrous THF or Et₂O 2. Aqueous workup (e.g., H₂O, NaOH(aq)) |

Table of Compounds

Amidation Reactions for Carboxamide Formation

The ester functional group in this compound can be converted into a carboxamide group through amidation. This transformation typically involves the direct reaction of the ester with an amine, often requiring heat or catalysis. While direct amidation of esters can be challenging, various methods have been developed to facilitate this conversion. For instance, niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net

A more direct parallel can be drawn from the synthesis of 2-amino-5-chlorobenzamide, where the corresponding methyl ester, Methyl 2-amino-5-chlorobenzoate, is treated with aqueous ammonia (B1221849) in an autoclave under elevated temperature and pressure. google.com This reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and formation of the primary amide. This method highlights a practical approach for converting the ester in the title compound to its corresponding amide, 2-amino-5-chloro-4-methylbenzamide.

The general reaction can be extended to various primary and secondary amines to yield a diverse range of N-substituted carboxamides, which are prevalent structures in pharmaceuticals and agrochemicals.

Table 1: Representative Amidation Reactions

| Reactant Amine | Product | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-amino-5-chloro-4-methylbenzamide | High temperature and pressure (e.g., 100-150°C, 2-4 MPa) google.com |

| Benzylamine | N-benzyl-2-amino-5-chloro-4-methylbenzamide | Catalysis (e.g., Nb₂O₅) or high heat researchgate.net |

| Diethylamine | N,N-diethyl-2-amino-5-chloro-4-methylbenzamide | Catalysis or high heat |

| Aniline (B41778) | N-phenyl-2-amino-5-chloro-4-methylbenzamide | Catalysis (e.g., Nb₂O₅) researchgate.net |

Aromatic Ring Functionalization and Coupling Reactions

The substituted benzene (B151609) ring of this compound allows for a variety of functionalization reactions, including electrophilic and nucleophilic substitutions, as well as modern cross-coupling methodologies.

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene ring. The regiochemical outcome of such reactions on this compound is governed by the electronic effects of the four existing substituents. The amino (-NH₂) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the chloro (-Cl) group is deactivating but also an ortho, para-director, while the methyl ester (-COOCH₃) group is a deactivating meta-director. scranton.edu

The available positions for substitution are C3 and C6. The directing effects are summarized below:

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOCH₃ | C1 | Deactivating | meta (to C3, C5) |

| -NH₂ | C2 | Activating | ortho, para (to C1, C3, C5) |

| -CH₃ | C4 | Activating | ortho, para (to C3, C5) |

| -Cl | C5 | Deactivating | ortho, para (to C2, C4, C6) |

The -NH₂ group is the most powerful activating group, strongly directing substitution to its ortho (C3) and para (C5) positions. The para position is blocked by the chlorine atom. The ortho position (C3) is sterically hindered by the adjacent bulky ester group at C1. The C6 position is ortho to the chlorine atom and meta to the strongly activating amino group. Therefore, electrophilic substitution is predicted to be challenging. However, under forcing conditions, substitution might occur at the C3 position, being the most activated site despite steric hindrance.

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group, such as chlorine, by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com

In this compound, the chlorine atom is at C5. The groups ortho to it are the methyl group (-CH₃ at C4) and a hydrogen at C6. The group para to it is the amino group (-NH₂ at C2). Both the methyl and amino groups are electron-donating, which deactivate the ring toward nucleophilic attack by increasing the electron density at the carbon bearing the chlorine. The electron-withdrawing ester group is meta to the chlorine and thus has a minimal activating effect. Consequently, the chlorine atom in this molecule is generally unreactive towards SₙAr under standard conditions.

The aryl chloride moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. youtube.com These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position.

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related reactions), and reductive elimination. uwindsor.ca

Suzuki-Miyaura Reaction: Couples the aryl chloride with an organoboron compound (e.g., an arylboronic acid) to form a biaryl structure. A typical catalytic system might involve a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand. scispace.com

Heck Reaction: Reacts the aryl chloride with an alkene to introduce a vinyl group.

Sonogashira Reaction: Forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst.

These reactions offer a robust platform for the advanced derivatization of the molecule, enabling the synthesis of a wide array of analogues with modified substituents at the C5 position.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Example Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Biaryl | Pd(OAc)₂ / Phosphine Ligand / Base scispace.com |

| Heck | Alkene (R-CH=CH₂) | Aryl-substituted alkene | Pd(OAc)₂ / PPh₃ / Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-substituted alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base |

Role as a Building Block in Complex Chemical Scaffolds

The diverse functional groups on this compound make it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

This compound is a substituted anthranilic acid ester, a class of compounds widely used for the synthesis of quinazolines and quinazolinones. nih.govresearchgate.net Quinazolinones are a core structure in many natural products and medicinally important compounds. nih.govnih.gov

The synthesis of a quinazolinone from this precursor typically involves a condensation reaction between the amino group and a one-carbon (C1) electrophile, followed by an intramolecular cyclization where the ester group is attacked by a newly formed nitrogen nucleophile. For example, reaction with an aldehyde can lead to a dihydroquinazolinone, which can then be oxidized to the final quinazolinone. researchgate.net Alternatively, reaction with an acyl chloride followed by base- or heat-induced cyclization affords the quinazolinone directly. This synthetic versatility allows for the creation of a library of quinazolinone derivatives with substitution patterns dictated by the starting anthranilate.

Formation of Fused Ring Systems and Polycyclic Aromatic Compounds

The chemical architecture of this compound, featuring an ortho-amino group and an ester functionality on a substituted benzene ring, provides a versatile platform for the construction of various fused heterocyclic and polycyclic aromatic compounds. These transformations are of significant interest as the resulting ring systems are often core scaffolds in medicinally and materially important molecules. Key strategies for ring fusion include intramolecular cyclization reactions, often preceded by intermolecular condensation or acylation steps, to build new rings onto the existing benzene core.

One of the most prominent pathways for the formation of fused ring systems from anthranilate derivatives is through the synthesis of quinazolinones. This typically involves an initial acylation of the amino group, followed by a cyclization step that incorporates a second nitrogen atom. For instance, the reaction of a substituted 2-aminobenzoate (B8764639) with an acylating agent like acetic anhydride can lead to the formation of a benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with a nitrogen nucleophile, such as hydrazine (B178648) hydrate, to yield a 3-amino-quinazolin-4-one derivative. This two-step, one-pot synthesis is an efficient method for constructing the quinazolinone core. The condensation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride, for example, yields the corresponding 2-methyl-1,3-benzoxazin-4-one, which upon reaction with hydrazine hydrate, forms the 3-amino-2-methyl-quinazolin-4(3H)-one. gsconlinepress.comgsconlinepress.com

Another important class of fused heterocycles accessible from anthranilic acid derivatives are benzodiazepines, although this often requires the corresponding aminobenzophenone. The synthesis of these seven-membered ring systems highlights the versatility of the 2-aminobenzoyl moiety in constructing larger, more complex polycyclic frameworks.

Furthermore, the amino group in conjunction with the aromatic ring allows for cyclization reactions that can lead to the formation of acridone-like structures, which are a class of polycyclic aromatic compounds. These reactions typically proceed through intermediates that enable the formation of a new six-membered ring containing a carbonyl group.

The following table summarizes a representative transformation for the formation of a fused ring system from a compound analogous to this compound, illustrating a common synthetic route to quinazolinone derivatives.

Table 1: Synthesis of a Fused Heterocyclic System

| Starting Material | Reagent(s) | Reaction Conditions | Product | Reference |

|---|

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei such as ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Detailed Chemical Shift Assignments and Coupling Constant Analysis (e.g., ¹H, ¹³C NMR)

The ¹H and ¹³C NMR spectra of Methyl 2-amino-5-chloro-4-methylbenzoate are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple due to the substitution pattern on the benzene (B151609) ring, which results in two isolated aromatic protons.

Aromatic Protons (H-3, H-6): Two singlets are anticipated in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C-6 position, being ortho to the electron-withdrawing ester group, would likely appear at a higher chemical shift (downfield) compared to the proton at the C-3 position, which is ortho to the electron-donating amino group.

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine is expected. Its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Methyl Protons (-CH₃): A sharp singlet for the aromatic methyl group protons would appear in the upfield region (typically δ 2.0-2.5 ppm).

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet for the ester's methoxy group protons is expected, generally found around δ 3.8-4.0 ppm.

Since no vicinal or geminal protons are adjacent, the coupling constants (J-values) between the aromatic protons would be zero, leading to the observation of singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, one for each carbon atom in the unique chemical environment.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield (typically δ 165-175 ppm).

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-155 ppm). The carbons directly attached to heteroatoms (C-2 bearing the amino group, C-5 bearing the chlorine atom) and substituents (C-1, C-4) will have their shifts significantly influenced by the electronic effects of these groups.

Methyl and Methoxy Carbons: The aliphatic methyl and methoxy carbons will appear at the highest field (most shielded), typically below δ 60 ppm.

Definitive assignment requires two-dimensional NMR experiments.

| Predicted ¹H and ¹³C NMR Chemical Shift Assignments | |

|---|---|

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic C-H | δ 6.5 - 8.0 |

| Amine -NH₂ | Variable (e.g., δ 4.0 - 5.5) |

| Ester -OCH₃ | δ 3.8 - 4.0 |

| Aromatic -CH₃ | δ 2.0 - 2.5 |

| Carbonyl C=O | δ 165 - 175 |

| Aromatic C | δ 110 - 155 |

| Ester -OCH₃ | δ 50 - 60 |

| Aromatic -CH₃ | δ 15 - 25 |

Variable Temperature NMR and Solid-State NMR for Conformational and Polymorphic Studies

Variable Temperature (VT) NMR: This technique can provide insights into dynamic processes such as restricted rotation or chemical exchange. For this compound, VT-NMR could be used to study the rotational barrier of the C-N bond of the amino group or to analyze the dynamics of intramolecular hydrogen bonding between the amino proton and the ester carbonyl oxygen. Changes in peak shape, such as the broadening or sharpening of the -NH₂ signal with temperature, can be used to calculate the energetic barriers for these processes.

Solid-State NMR (SS-NMR): Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR provides information on the compound in its crystalline state. emory.edu This is particularly useful for studying polymorphism—the existence of multiple crystalline forms—where each polymorph can give a distinct SS-NMR spectrum due to differences in molecular packing and intermolecular interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are standard for obtaining high-resolution spectra of solid organic molecules. nih.govnih.gov

Sophisticated Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Fragmentation Pathway Analysis and Isotope Pattern Interpretation

In a typical Electron Ionization (EI) mass spectrum, a molecule is fragmented into smaller, characteristic ions. For this compound (C₉H₁₀ClNO₂), the following features would be expected:

Molecular Ion (M⁺˙): The parent peak corresponding to the intact molecule would be observed. A crucial feature is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion will appear as two peaks, M⁺˙ and [M+2]⁺˙, separated by 2 m/z units, with a relative intensity ratio of roughly 3:1, which is a clear indicator of a monochlorinated compound.

Key Fragmentation Pathways: Aromatic esters often undergo predictable fragmentation. miamioh.edu

Alpha-Cleavage: The most common initial fragmentation is the loss of the alkoxy group. Loss of a methoxy radical (•OCH₃) would produce a prominent fragment ion at [M-31]⁺.

Loss of Carbon Monoxide: The resulting benzoyl cation can then lose a molecule of carbon monoxide (CO) to yield a fragment at [M-31-28]⁺ or [M-59]⁺.

| Predicted Key Fragments in Mass Spectrometry | ||

|---|---|---|

| Fragment | Description | Predicted m/z (for ³⁵Cl) |

| [C₉H₁₀³⁵ClNO₂]⁺˙ | Molecular Ion (M⁺˙) | 199.04 |

| [C₈H₇³⁵ClNO]⁺ | Loss of •OCH₃ | 168.02 |

| [C₇H₇³⁵Cl]⁺ | Loss of •OCH₃ and CO | 140.02 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation

While low-resolution MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, measures the m/z to a very high degree of accuracy (typically <5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the theoretical monoisotopic mass is 199.04001 Da. uni.lu An HRMS measurement yielding a mass extremely close to this value (e.g., 199.04010 Da) would serve as definitive proof of the elemental composition C₉H₁₀ClNO₂, ruling out other potential formulas that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the unambiguous structural elucidation of compounds like this compound. The process involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, providing detailed structural information.

For this compound (molar mass: 199.63 g/mol ), the initial electron ionization (EI) would generate a molecular ion peak [M]⁺. Due to the presence of chlorine, this would appear as a characteristic isotopic cluster at m/z 199 and m/z 201, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

In an MS/MS experiment, the [M]⁺ ion (e.g., m/z 199) is isolated and subjected to collision-induced dissociation (CID). The fragmentation of aromatic esters is well-documented and typically follows predictable pathways. youtube.comlibretexts.orgjove.com Key fragmentation events for this molecule would include:

α-Cleavage: The most common initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), which has a mass of 31 Da. miamioh.edu This would result in the formation of a highly stable 2-amino-5-chloro-4-methylbenzoyl cation.

Decarbonylation: The resulting acylium ion can then undergo the neutral loss of a carbon monoxide (CO) molecule (28 Da). youtube.com

Loss of Methyl Radical: Another possible fragmentation pathway involves the loss of a methyl radical (•CH₃) from the aromatic ring.

By analyzing the masses of these product ions, the precise structure and arrangement of the functional groups on the aromatic ring can be confirmed.

Table 1: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |

| 199 ([M]⁺) | 168 | •OCH₃ (31 Da) | [2-amino-5-chloro-4-methylbenzoyl]⁺ |

| 168 | 140 | CO (28 Da) | [amino-chloro-methylphenyl]⁺ |

| 199 ([M]⁺) | 184 | •CH₃ (15 Da) | [M - CH₃]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and molecular structure of this compound.

Correlation of Vibrational Modes with Functional Group Signatures

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups. Analysis of the crystal structure of the closely related Methyl 2-amino-5-chlorobenzoate reveals the presence of a significant intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O) of the ester group, forming a stable six-membered ring. nih.govresearchgate.net This interaction strongly influences the position of the N-H and C=O stretching frequencies.

Key vibrational signatures include:

Amino Group (N-H): The N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ range, will be affected by hydrogen bonding. The intramolecular bond would cause a shift to lower wavenumbers.

Carbonyl Group (C=O): The ester carbonyl stretching vibration is expected to appear in the 1680-1710 cm⁻¹ region. Its exact position is influenced by conjugation with the benzene ring and the intramolecular hydrogen bond.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Methyl Group (C-H): Symmetric and asymmetric stretching vibrations of the methyl C-H bonds occur in the 2850-3000 cm⁻¹ range. miamioh.edu

C-Cl Bond: The stretching vibration for the C-Cl bond is typically found in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

Table 2: Expected Vibrational Frequencies and Functional Group Assignments

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretching | Amino | 3300 - 3500 | Shifted to lower frequency due to H-bonding. |

| C-H Stretching | Aromatic | 3000 - 3100 | |

| C-H Stretching | Methyl | 2850 - 3000 | |

| C=O Stretching | Ester Carbonyl | 1680 - 1710 | Influenced by conjugation and H-bonding. |

| C=C Stretching | Aromatic Ring | 1450 - 1600 | Multiple bands expected. |

| C-Cl Stretching | Chloroalkane | 600 - 800 |

Theoretical Calculation of Vibrational Spectra (e.g., DFT-predicted modes)

To complement experimental data and achieve a more precise assignment of vibrational modes, theoretical calculations are widely employed. Density Functional Theory (DFT), particularly using the B3LYP functional with basis sets like 6-311++G(d,p), is a standard method for predicting the vibrational spectra of organic molecules. nih.gov These quantum chemical calculations provide the optimized molecular geometry, harmonic vibrational frequencies, and infrared and Raman intensities. libretexts.orgresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled using a scaling factor (e.g., 0.961) to improve agreement with the experimental spectrum. nih.gov This computational approach is invaluable for assigning complex spectral regions where bands may overlap and for confirming the presence of specific conformational isomers.

Raman Spectroscopy for Solid-State and Intermolecular Interaction Analysis

While IR spectroscopy is highly effective, Raman spectroscopy offers complementary information, especially for solid-state analysis. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is an excellent tool for studying the aromatic ring vibrations and the C-Cl bond.

Furthermore, it can be used to analyze intermolecular interactions in the crystalline solid. For instance, the crystal structure of the related Methyl 2-amino-5-chlorobenzoate shows that molecules are linked into chains by intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net These low-frequency intermolecular modes and shifts in intramolecular vibrational frequencies upon crystallization can be effectively probed with Raman spectroscopy, providing a deeper understanding of the solid-state packing and hydrogen bonding network.

Advanced Chromatographic and Separation Science Techniques

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of pharmaceutical intermediates like this compound. A robust and validated HPLC method is essential for quality control during synthesis and for stability studies. nih.gov

Method development typically involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, offering excellent retention and resolution for a wide range of organic molecules.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is used. The composition is optimized to achieve a suitable retention time and good peak shape. For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the elution of any impurities with different polarities.

Detection: A UV detector is ideal, as the aromatic ring provides strong chromophores. The detection wavelength would be set at one of the molecule's absorption maxima to ensure high sensitivity.

A typical method would be validated according to established guidelines to demonstrate its linearity, accuracy, precision, and specificity, ensuring it is suitable for its intended purpose of purity determination and quantitative measurement.

Table 3: Representative HPLC Method Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile : Water (or Buffer) | Elutes the analyte from the column. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; Gradient for complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at λmax (e.g., ~254 nm) | Quantifies the analyte based on UV absorbance. |

| Injection Volume | 10 - 20 µL | Introduces a precise amount of sample. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis and purification, GC-MS is instrumental in profiling potential volatile byproducts and impurities that may arise from the manufacturing process.

The synthetic route to this compound can involve several reagents and intermediates. Incomplete reactions or side reactions can lead to the presence of structurally related impurities. For instance, residual starting materials, isomers, or over-alkylated products could be present in the final product. GC-MS, with its high separation efficiency and sensitive detection, allows for the detection of these trace-level impurities.

A typical GC-MS analysis would involve dissolving a sample of this compound in a suitable solvent, followed by injection into the gas chromatograph. The compounds are then separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for each compound, enabling its identification.

Hypothetical GC-MS Impurity Profile for this compound Analysis:

| Retention Time (min) | Detected Mass (m/z) | Tentative Identification | Potential Origin |

| 8.5 | 151, 107, 77 | Toluene (B28343) | Residual solvent |

| 12.2 | 185, 153, 125 | 4-Methyl-3-nitrobenzoic acid | Unreacted starting material |

| 15.8 | 199, 168, 140 | This compound | Main Compound |

| 16.5 | 213, 182, 154 | Methyl 2-amino-3,5-dichloro-4-methylbenzoate | Over-chlorination byproduct |

This table is a hypothetical representation for illustrative purposes, as specific experimental data for this compound is not publicly available.

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Separations (if chiral forms are generated)

While this compound itself is not chiral, the introduction of a chiral center during its synthesis or subsequent modification would necessitate the use of chiral chromatography for the separation and quantification of its enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological profiles.

Should a synthetic pathway lead to a chiral derivative of this compound, techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) would be employed. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.

Chiral High-Performance Liquid Chromatography (HPLC): In chiral HPLC, a column packed with a chiral stationary phase is used. The choice of the CSP is critical and depends on the specific molecular structure of the enantiomers. Common CSPs include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based phases, and synthetic polymer-based phases. The mobile phase composition is optimized to achieve the best separation.

Supercritical Fluid Chromatography (SFC): Chiral SFC is often favored for its faster analysis times and reduced solvent consumption compared to HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The lower viscosity and higher diffusivity of supercritical fluids can lead to improved chromatographic efficiency.

The development of a chiral separation method would involve screening various chiral columns and mobile phase conditions to find the optimal system for resolving the enantiomeric pair. The separated enantiomers would then be detected and quantified, typically using a UV detector.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its geometry, stability, and reactivity. sciencepub.net These methods have become a powerful tool for studying corrosion inhibition mechanisms and predicting the efficiency of inhibitors. sciencepub.netdocumentsdelivered.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.net It is widely employed to calculate optimized molecular geometry, vibrational frequencies, and other properties. researchgate.net For a molecule like Methyl 2-amino-5-chloro-4-methylbenzoate, DFT calculations, often using a basis set such as 6-311G(d,p), would be used to predict its most stable three-dimensional shape.

Studies on the closely related compound, Methyl 2-amino-5-chlorobenzoate, have shown through X-ray crystallography that the molecule is nearly planar. It is stabilized by an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O) of the ester group, which forms a six-membered ring. DFT calculations would be expected to confirm a similar planar and hydrogen-bonded conformation for this compound, as the addition of a methyl group at the 4-position is not expected to introduce significant steric hindrance that would drastically alter the ring planarity.

DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model. The total energy calculated by DFT is also a key indicator of molecular stability.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table is for illustrative purposes to show the type of data generated by DFT calculations and does not represent experimentally verified data.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-N (amino) | ~1.37 Å | |

| C=O (ester) | ~1.22 Å | |

| N-H···O (H-bond) | ~2.08 Å | |

| Bond Angle | C-C-Cl | ~119° |

| O=C-O (ester) | ~123° | |

| Dihedral Angle | C-C-C=O | ~0° (indicating planarity) |

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to denote different potential values. researchgate.net Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netmdpi.com The potential increases in the order of red < yellow < green < blue. researchgate.net

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the electronegative oxygen atoms of the ester group and the chlorine atom. These areas are the most likely sites for interaction with electrophiles. researchgate.net

Positive Potential: Located around the hydrogen atoms of the amino group (N-H), making this region a likely site for nucleophilic attack and hydrogen bond donation. researchgate.net

Neutral Potential: The benzene (B151609) ring's carbon framework and the methyl group would likely show a more neutral potential (green). researchgate.net

This analysis is crucial for understanding how the molecule interacts with other reagents and biological targets. mdpi.comrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. sciencepub.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and prone to electronic transitions. sciencepub.net This charge transfer character is important for understanding bioactivity. nih.gov

In this compound, the electron-donating amino and methyl groups and the electron-rich benzene ring would contribute significantly to the HOMO. The electron-withdrawing ester group would be a major contributor to the LUMO. The analysis of these orbitals helps to explain the charge transfer that occurs within the molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data This table provides an example of the kind of data generated from FMO analysis and is for illustrative purposes only.

| Parameter | Description | Predicted Value (eV) | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 eV | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.6 eV | Suggests high kinetic stability |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations provide insight into a static molecule, conformational analysis and molecular dynamics simulations explore its flexibility and behavior over time.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. For this compound, key rotations would occur around the C-O bond of the ester group and the C-N bond of the amino group.

Computational studies on related methyl anthranilate isomers have been performed to identify the most stable conformers in the gas phase. mdpi.com Such an analysis for the title compound would determine the energetic favorability of different orientations of the ester and amino groups. These calculations can be performed for the molecule in a vacuum (gas phase) and in the presence of a solvent to understand how intermolecular interactions with solvent molecules might influence its preferred shape. The presence of the intramolecular hydrogen bond is expected to significantly limit the conformational freedom, making the planar form highly stable.

Molecular Dynamics (MD) simulations provide a detailed view of a molecule's atomic movements over time. koreascience.kr An MD simulation of this compound would model the vibrations, rotations, and translations of its atoms, offering insights into its structural dynamics in different environments, such as in a water-rich or benzene-rich solution. koreascience.krrsc.org

These simulations could be used to:

Assess the stability and dynamics of the intramolecular hydrogen bond.

Understand how the molecule interacts with solvent molecules.

Simulate the aggregation behavior of the molecule at different concentrations, showing how intermolecular forces drive the formation of clusters. rsc.org

This type of simulation is essential for bridging the gap between a static molecular picture and its real-world behavior in a dynamic environment.

Reaction Pathway Modeling and Transition State Theory

Computational modeling of reaction pathways is a cornerstone for understanding the transformation of "this compound." By employing quantum mechanical calculations, researchers can map out the energetic landscape of a reaction, identifying the most plausible routes from reactants to products.

Prediction of Reaction Mechanisms and Identification of Key Intermediates

The prediction of reaction mechanisms for "this compound" involves the computational study of potential reaction coordinates. For instance, in reactions such as aminolysis or esterification, density functional theory (DFT) can be used to model the step-by-step process. researchgate.net

In a typical reaction, such as the aminolysis of the ester group, computational models can predict whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving tetrahedral intermediates. researchgate.net For "this compound," the presence of the amino group ortho to the ester can lead to intramolecular catalysis, a hypothesis that can be rigorously tested through computational modeling. These models can identify the structure and stability of key intermediates, such as protonated forms of the amine or the ester carbonyl group, which are crucial in determining the reaction's progress.

Furthermore, in enzymatic reactions like those catalyzed by anthranilate synthase, computational studies can elucidate the role of the enzyme in stabilizing transition states and guiding the reaction pathway. nih.govnih.gov While direct studies on "this compound" are not prevalent, the mechanisms elucidated for anthranilate and its derivatives provide a strong basis for predicting its behavior. nih.govnih.gov

Calculation of Activation Energies and Reaction Rates

A significant outcome of reaction pathway modeling is the calculation of activation energies (Ea), which are the energetic barriers that must be overcome for a reaction to occur. Transition state theory provides the framework to relate these calculated activation energies to reaction rates.

For "this compound," the activation energies for various potential reactions can be computed. For example, in a substitution reaction on the aromatic ring, the influence of the existing substituents (amino, chloro, methyl, and methyl ester groups) on the stability of the transition state can be quantified. It is generally observed that electron-withdrawing groups can influence reaction rates, a phenomenon that can be precisely modeled. researchgate.net

The Arrhenius equation, a fundamental concept in chemical kinetics, can be used in conjunction with computationally derived activation energies to estimate reaction rate constants. While experimental validation is crucial, these theoretical calculations provide invaluable predictive insights into the reactivity of "this compound" under various conditions.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are powerful tools for predicting the properties of new or untested compounds based on a database of known molecules.

Prediction of Chemical Reactivity Descriptors and Physicochemical Properties (e.g., solubility, pKa)

For "this compound," QSPR models can be developed to predict a range of important properties. Chemical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity.

Physicochemical properties like solubility and pKa are also amenable to QSPR predictions. The pKa of the amino group and the potential for hydrolysis of the ester can be estimated by comparing its structure to a database of similar substituted anilines and benzoic acid esters. bohrium.comacs.orgucl.ac.uk The presence of the electron-withdrawing chloro group and the electron-donating methyl and amino groups will have a quantifiable impact on these properties.

Below is an interactive data table showcasing predicted physicochemical properties for "this compound" based on QSPR models and comparison with related compounds.

| Property | Predicted Value for this compound | Basis for Prediction |

| Molecular Weight | 199.63 g/mol | Calculation from molecular formula |

| XlogP | 2.6 | Computational prediction based on structure uni.lu |

| pKa (of the amino group) | ~3-4 | Comparison with substituted anilines |

| Aqueous Solubility | Low | Inferred from nonpolar structure and positive XlogP |

| Boiling Point | Estimated >300 °C | Comparison with similar aromatic compounds |

Note: The values in this table are estimates derived from computational models and comparisons with structurally related compounds. They are intended for illustrative purposes.

Computational Screening for Novel Chemical Entities based on Predicted Properties

The predicted properties of "this compound" from QSPR studies can be used to computationally screen for novel chemical entities with desired characteristics. For example, if this compound is a hit in a drug discovery program, its structural motif can be used as a template.

Virtual libraries of related compounds can be generated by systematically modifying the substituents on the benzene ring. The QSPR models can then be applied to this virtual library to predict the properties of each new analog without the need for their synthesis and testing. This high-throughput computational screening can identify candidates with improved properties, such as enhanced solubility, optimized reactivity, or better binding affinity to a biological target. Machine learning models, trained on large datasets of chemical reactions, are increasingly being used for this purpose, for instance, in predicting the regioselectivity of further substitutions on the aromatic ring. rsc.org

This computational-led approach significantly accelerates the discovery of new molecules with tailored functionalities, leveraging the foundational understanding of the structure-property relationships of compounds like "this compound."

Solid State Chemistry and Crystallography

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Although no SCXRD studies have been published for Methyl 2-amino-5-chloro-4-methylbenzoate, the crystal structure of its close analog, Methyl 2-amino-5-chlorobenzoate , offers a strong predictive model.

The crystal structure of Methyl 2-amino-5-chlorobenzoate has been determined by SCXRD. nih.govresearchgate.netnih.gov The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. In the solid state, the molecule is nearly planar. nih.govresearchgate.netnih.gov This planarity is largely due to the formation of a strong intramolecular hydrogen bond between the amino group (-NH₂) and the carbonyl oxygen of the ester group, which creates a stable six-membered ring. nih.govresearchgate.net

Given the structural similarity, it is highly probable that this compound would adopt a similar planar conformation, also stabilized by an analogous intramolecular hydrogen bond. The primary crystallographic parameters for the analog Methyl 2-amino-5-chlorobenzoate are summarized below and serve as a likely reference. nih.govresearchgate.net

Table 1: Crystallographic Data for the Analog Compound Methyl 2-amino-5-chlorobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.9480 (8) |

| b (Å) | 9.0230 (18) |

| c (Å) | 12.018 (2) |

| β (°) | 94.10 (3) |

| Volume (ų) | 427.02 (15) |

Data sourced from studies on Methyl 2-amino-5-chlorobenzoate. nih.govresearchgate.net

The way molecules arrange themselves in a crystal is determined by a network of intermolecular interactions. For this compound, the primary interactions expected are hydrogen bonds originating from the amino group.

In the determined structure of the analog, Methyl 2-amino-5-chlorobenzoate , the molecules are linked by intermolecular N-H···O hydrogen bonds. nih.govnih.gov One of the hydrogen atoms of the amino group forms a bond with the carbonyl oxygen of a neighboring molecule. This interaction connects the molecules into chains that propagate along the b-axis of the crystal lattice. nih.govresearchgate.net This type of hydrogen bonding is a very common and robust motif in the crystal engineering of amino-substituted benzoic acid derivatives. nih.gov

It is therefore predicted that this compound would exhibit a similar crystal packing strategy, dominated by:

An intramolecular N-H···O hydrogen bond creating a planar, six-membered ring system.

An intermolecular N-H···O hydrogen bond linking molecules into one-dimensional chains.

The presence of the additional methyl group at the 4-position in the target compound would likely introduce subtle changes to the crystal packing to accommodate its steric bulk, potentially altering the cell parameters and the specific geometry of the chain packing.

The "chloro-methyl exchange rule" is a concept in crystal engineering which posits that since a chlorine atom and a methyl group have nearly the same van der Waals volume, they can sometimes be interchanged in a molecule without significantly altering the crystal structure, leading to isostructural or isomorphous crystals. ias.ac.in

A detailed investigation into the structural relationship between o-chlorobenzoic acid and o-toluic acid (o-methylbenzoic acid) provides relevant insight. rsc.orgrsc.org Despite the similar size of the chloro and methyl substituents, these two compounds are not isostructural. Their crystal structures feature the same hydrogen-bonded ribbons of molecules, but the packing of these ribbons differs significantly. rsc.orgrsc.org

However, experiments have shown that it is possible to grow a 1:1 co-crystal of the two acids, where the chlorine atom and the methyl group are disordered over the same molecular position. rsc.orgrsc.org This formation of a disordered co-crystal is a clear example of chloro-methyl exchange isomorphism. The small energy difference between the two distinct packing arrangements and the disordered co-crystal structure highlights the subtle electronic and steric factors that govern crystal packing beyond simple volume considerations. rsc.orgrsc.org Based on this, one might predict that this compound could form solid solutions or co-crystals with its corresponding 4,5-dimethyl or 4,5-dichloro analogs.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to characterize crystalline materials. It provides a unique fingerprint of a specific crystalline phase and is essential for phase identification and the study of polymorphism.

A PXRD pattern plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ). For a given crystalline solid, this pattern is unique and serves as a fingerprint for that specific crystal form.

While no reference PXRD pattern for this compound is publicly available, this technique would be the standard method to:

Confirm Phase Identity: Match the experimental pattern of a synthesized batch to a reference pattern calculated from single-crystal data to ensure the correct material has been produced.

Assess Purity: Detect the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Evaluate Crystallinity: The sharpness of the diffraction peaks relates to the degree of crystalline order. Sharp peaks indicate a well-ordered crystalline material, whereas broad, diffuse features (a halo) suggest the presence of amorphous (non-crystalline) content.

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. Different polymorphs of the same compound are chemically identical but have different physical properties, such as melting point, solubility, and stability.

PXRD is a primary tool for identifying and characterizing polymorphs, as each distinct crystal form will produce a unique diffraction pattern. The study of o-toluic acid , an analog of the benzoic acid portion of the target molecule, revealed the existence of multiple polymorphs (Form I and Form II), which were distinguishable by their different powder patterns. rsc.org This indicates that substituted benzoic acids can be susceptible to polymorphism.

Therefore, a thorough solid-state screening of this compound would be necessary to identify any potential polymorphs. Such a study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD to see if different crystal forms can be produced.

Polymorphism and Cocrystallization Research

Investigation of Polymorphic Landscape and Stability

There are no available research articles, patents, or database entries that describe the screening, identification, or characterization of any polymorphic forms of this compound. Consequently, information regarding the existence of different crystal forms and their relative thermodynamic stability is not available.

Cocrystal Design, Synthesis, and Structural Characterization

Similarly, the scientific literature lacks any studies focused on the design, synthesis, or structural analysis of cocrystals involving this compound. There is no information on potential coformers, synthesis methods (such as liquid-assisted grinding, slow evaporation, or reaction crystallization), or the resulting supramolecular structures and their hydrogen bonding networks.

Emerging Applications and Future Research Directions in Chemical Science

Exploration in Advanced Materials Science

The distinct functional groups of Methyl 2-amino-5-chloro-4-methylbenzoate make it a promising candidate as a precursor for novel polymers and supramolecular assemblies.

Precursor for Polymers: The primary amine (-NH₂) and methyl ester (-COOCH₃) groups are ideal handles for polymerization reactions. The amine can undergo polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. These polymers' properties would be intrinsically influenced by the chloro and methyl substituents on the benzene (B151609) ring, which can enhance thermal stability, modify solubility in organic solvents, and alter the material's refractive index. The rigid aromatic backbone would contribute to creating materials with high strength and thermal resistance.

Supramolecular Assemblies: The formation of non-covalent, ordered structures is a cornerstone of modern materials science. The amine group of the molecule is a hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. This facilitates the formation of self-assembling structures. The crystal structure of the related compound, Methyl 2-amino-5-chlorobenzoate, reveals intermolecular N-H···O hydrogen bonds that link molecules into stable chains. researchgate.net It is plausible that this compound could form similar hydrogen-bonded networks. Furthermore, the planar aromatic ring can participate in π-π stacking interactions, further stabilizing these supramolecular architectures and paving the way for the design of new liquid crystals or functional organic frameworks.

Application in Catalysis as a Ligand or Organocatalyst Component

The fields of catalysis offer fertile ground for the application of aminobenzoate derivatives.

Ligand in Transition Metal Catalysis: Amino acids and their derivatives are widely used as chiral ligands in metal-catalyzed asymmetric synthesis. mdpi.com this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amine and the carbonyl oxygen of the ester. This chelation can form a stable five-membered ring with the metal, creating a well-defined catalytic environment. The electronic properties of the ligand, and thus the reactivity of the metal catalyst, can be fine-tuned by the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring. This makes it a potentially valuable ligand for reactions such as cross-coupling, hydrogenation, or oxidation.

Organocatalyst Component: The primary amine functionality suggests a potential role in organocatalysis. While the nucleophilicity of the aromatic amine is lower than that of aliphatic amines, it could still potentially participate in forming enamines or iminium ions under specific reaction conditions. More plausibly, it can be used as a structural scaffold, where the amine serves as an anchoring point for attaching more complex catalytically active groups.

Development in Chemical Sensing Technologies (non-biological)

Derivatives of aminobenzoic acid are often fluorescent, a property that is highly valuable in the development of chemical sensors. The interaction of such molecules with analytes can lead to a measurable change in their fluorescence properties, such as quenching or enhancement.

This compound can be explored as a chemosensor for detecting metal ions or other small molecules. The aminobenzoate core can act as a binding site, where the coordination of an analyte to the amine and ester groups alters the electronic structure of the molecule. This change can modulate the intramolecular charge transfer (ICT) character of the fluorophore, resulting in a detectable optical signal. Studies on similar methyl benzoate (B1203000) derivatives have shown that their fluorescence is effectively quenched upon binding to proteins, demonstrating the sensitivity of their electronic environment to external interactions. mdpi.com This principle could be harnessed to design selective and sensitive sensors for environmental monitoring or industrial process control.

Novel Synthetic Strategies and Methodologies for Related Chemical Structures

The synthesis of this compound and related compounds relies on established organic chemistry transformations, which can be adapted to create a library of derivatives for further research.

A primary synthetic route involves a two-step process:

Chlorination of the Precursor: The synthesis typically begins with 2-amino-4-methylbenzoic acid. This precursor undergoes regioselective chlorination, often using an agent like N-chlorosuccinimide (NCS), to introduce a chlorine atom at the 5-position, yielding 2-amino-5-chloro-4-methylbenzoic acid.

Esterification: The resulting carboxylic acid is then converted to the methyl ester. A common method is Fischer esterification, which involves reacting the acid with methanol (B129727) in the presence of a strong acid catalyst, such as gaseous HCl or sulfuric acid. prepchem.com